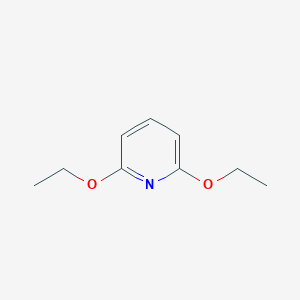

2,6-Diethoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-diethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-11-8-6-5-7-9(10-8)12-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVWFCXXXDOSJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Diethoxypyridine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,6-diethoxypyridine, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. Drawing upon established principles of pyridine chemistry and spectroscopic analysis, this document offers insights into its synthesis, structural characterization, reactivity, and potential applications for researchers, scientists, and drug development professionals.

Introduction and Core Properties

2,6-Diethoxypyridine is a disubstituted pyridine derivative characterized by the presence of two ethoxy groups at the C2 and C6 positions of the pyridine ring. These electron-donating groups significantly influence the electronic properties and reactivity of the heterocyclic core, making it a versatile intermediate for the synthesis of more complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-diethoxypyridine is presented in the table below.

| Property | Value |

| CAS Number | 13472-57-6 |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not readily available |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis of 2,6-Diethoxypyridine: A Strategic Approach

The most logical and widely applicable synthetic route to 2,6-diethoxypyridine involves the nucleophilic aromatic substitution (SNAr) of a suitable dihalopyridine precursor. The synthesis can be conceptually divided into two main stages: the preparation of the starting material, 2,6-dichloropyridine, and its subsequent conversion to the target molecule.

Synthesis of the Precursor: 2,6-Dichloropyridine

2,6-Dichloropyridine is a crucial intermediate that can be synthesized from 2-chloropyridine through a photo-initiated chlorination reaction. This process offers a direct and efficient route to the desired precursor.[1]

Reaction Scheme:

Figure 1: Synthesis of 2,6-Dichloropyridine from 2-Chloropyridine.

Experimental Protocol: Synthesis of 2,6-Dichloropyridine [1]

-

Reaction Setup: In a four-necked jacketed glass reactor equipped with a reflux condenser, a gas inlet, a thermowell, and a mechanical stirrer, charge 2-chloropyridine (2.0 moles, 227 g).

-

Reaction Conditions: Heat the reaction mixture to 160 °C under irradiation with a 40W ultraviolet lamp. Introduce chlorine gas at a rate of 0.22 mol/h for approximately 10 hours.

-

Temperature Gradient: During the chlorination, gradually increase the reaction temperature from 160 °C to 190 °C.

-

Work-up: After the reaction is complete, cool the mixture to room temperature under a nitrogen atmosphere. The resulting product, 2,6-dichloropyridine, can often be used in the subsequent step without extensive purification.

Causality Behind Experimental Choices:

-

Photo-initiation (hν): The use of UV light is crucial for the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•), which initiate the radical substitution on the pyridine ring.

-

High Temperature (160-190 °C): The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate and helps to maintain the reactants in the liquid phase.

-

No Catalyst: This method has the advantage of not requiring a metal catalyst, which simplifies the purification process and avoids potential contamination of the product.[1]

Synthesis of 2,6-Diethoxypyridine via Nucleophilic Aromatic Substitution

The conversion of 2,6-dichloropyridine to 2,6-diethoxypyridine is a classic example of a nucleophilic aromatic substitution reaction. The electron-withdrawing effect of the nitrogen atom in the pyridine ring, combined with the presence of two leaving groups (chloride ions), facilitates the attack of a nucleophile at the C2 and C6 positions.

Reaction Scheme:

Sources

2,6-Diethoxypyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

2,6-Diethoxypyridine is a symmetrically substituted pyridine derivative that holds significant potential as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique electronic and steric properties, conferred by the two ethoxy groups at the C2 and C6 positions, make it an attractive scaffold for the development of novel pharmaceuticals and functional materials. The pyridine core is a ubiquitous motif in a vast array of FDA-approved drugs, highlighting the importance of its derivatives in drug discovery.[1] This guide provides an in-depth exploration of the structure, properties, synthesis, and reactivity of 2,6-diethoxypyridine, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Properties

The molecular structure of 2,6-diethoxypyridine consists of a central pyridine ring with two ethoxy (-OCH₂CH₃) groups attached to the carbon atoms adjacent to the nitrogen. This substitution pattern has a profound impact on the molecule's chemical and physical characteristics.

Structural Elucidation

The definitive structure of 2,6-diethoxypyridine is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of 2,6-Diethoxypyridine and Related Compounds

| Property | 2,6-Diethoxypyridine | 2,6-Dimethoxypyridine | 2,6-Dichloropyridine |

| Molecular Formula | C₉H₁₃NO₂[2][3] | C₇H₉NO₂ | C₅H₃Cl₂N[4] |

| Molecular Weight | 167.21 g/mol [2][3] | 139.15 g/mol | 147.99 g/mol [4] |

| CAS Number | 13472-57-6[2][3] | 6231-18-1 | 2402-78-0[4] |

| Boiling Point | Data not available | 179-181 °C | 211-212 °C[4] |

| Melting Point | Data not available | 16-18 °C | 86-89 °C[4] |

| Density | Data not available | 1.083 g/cm³ | 1.665 g/cm³[4] |

Spectroscopic Profile (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the methyl protons (CH₃) of the ethoxy groups and a quartet for the methylene protons (CH₂). The pyridine ring protons should appear as a triplet for the C4 proton and a doublet for the C3 and C5 protons, with chemical shifts influenced by the electron-donating ethoxy groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl and methylene carbons of the ethoxy groups. The pyridine ring will show three signals: one for the substituted C2 and C6 carbons, one for the C3 and C5 carbons, and a separate signal for the C4 carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-O stretching vibrations associated with the ether linkages, as well as C-H stretching from the alkyl chains and aromatic C-N and C=C stretching bands from the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2,6-diethoxypyridine (167.21 m/z). Fragmentation patterns would likely involve the loss of ethylene or ethoxy radicals.

Synthesis and Purification

A robust and widely applicable method for the synthesis of 2,6-diethoxypyridine is the nucleophilic aromatic substitution (SNAr) of a di-substituted pyridine with a suitable leaving group, most commonly a halide.

Synthetic Workflow: Nucleophilic Aromatic Substitution

The most logical and cost-effective precursor for this synthesis is 2,6-dichloropyridine.[4][6] The chlorine atoms at the 2 and 6 positions are excellent leaving groups, readily displaced by a strong nucleophile like sodium ethoxide.

Caption: Synthetic workflow for 2,6-diethoxypyridine via SNAr.

Detailed Experimental Protocol

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to generate sodium ethoxide in situ.

-

Reaction: To the freshly prepared sodium ethoxide solution, add 2,6-dichloropyridine portion-wise.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Reactivity and Mechanistic Insights

The reactivity of 2,6-diethoxypyridine is governed by the interplay of the electron-withdrawing nitrogen atom and the electron-donating ethoxy groups.

Nucleophilic vs. Electrophilic Reactions

-

Reactions with Nucleophiles: The pyridine ring is inherently electron-deficient, particularly at the 2, 4, and 6 positions, making it susceptible to nucleophilic attack.[2] However, the presence of the electron-donating ethoxy groups at the 2 and 6 positions deactivates these sites towards further nucleophilic substitution.

-

Reactions with Electrophiles: The electron-donating nature of the ethoxy groups increases the electron density of the pyridine ring, making it more susceptible to electrophilic aromatic substitution (EAS) compared to unsubstituted pyridine. The directing effect of the ethoxy groups and the pyridine nitrogen will favor substitution at the C3 and C5 positions.

Caption: Reactivity profile of 2,6-diethoxypyridine.

Applications in Drug Development and Medicinal Chemistry

The 2,6-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of numerous biologically active compounds.[7][8] While specific applications of 2,6-diethoxypyridine are not extensively documented in publicly available literature, its structural motifs are present in various therapeutic agents.

-

Scaffold for Bioactive Molecules: The ability to functionalize the 3 and 5 positions of the pyridine ring, coupled with the metabolic stability often associated with alkoxy groups, makes 2,6-diethoxypyridine an attractive starting point for the synthesis of novel drug candidates.

-

Intermediate in Pharmaceutical Synthesis: Similar to its chlorinated analog, 2,6-diethoxypyridine can serve as a precursor for more complex heterocyclic systems. The ethoxy groups can potentially be converted to other functionalities, offering a diverse range of synthetic possibilities. For instance, the related compound 2,6-dichloropyridine is a key starting material for the antibiotic enoxacin and the antifungal agent liranaftate.[4][6]

Safety and Handling

While a specific safety data sheet for 2,6-diethoxypyridine is not widely available, the safety precautions for the structurally similar 2,6-dimethoxypyridine should be considered as a baseline.

-

Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

-

Handling: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

2,6-Diethoxypyridine is a valuable chemical entity with significant, yet largely untapped, potential in the fields of organic synthesis and medicinal chemistry. Its predictable reactivity and the established importance of the 2,6-disubstituted pyridine core in pharmaceuticals make it a compelling target for further investigation. This guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize 2,6-diethoxypyridine in their scientific endeavors, paving the way for the discovery of new and innovative therapeutic agents.

References

-

Borys, K. M., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PMC. Available at: [Link]

-

Wikipedia. (2023). 2,6-Dihydroxypyridine. Available at: [Link]

-

ResearchGate. (2015). Facile and Practical Synthesis of 2,6-Dichloropurine. Available at: [Link]

-

ResearchGate. (2016). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug. Available at: [Link]

- Google Patents. (1992). Process for preparing 2,6-dichloropyridine.

-

PubMed. (2015). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Available at: [Link]

-

Master Organic Chemistry. (2012). Nucleophiles and Electrophiles. Available at: [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

Wikipedia. (2024). 2,6-Dichloropyridine. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,6-Diaminopyridine: A Versatile Pharmaceutical Intermediate and Its Applications in Modern Chemistry. Available at: [Link]

- Google Patents. (1989). Process for preparing 2,6-dichloropyridine.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Chemistry LibreTexts. (2020). Reactions Between Nucleophiles and Electrophiles. Available at: [Link]

-

ResearchGate. (n.d.). Quantitative 1H–13C HSQC NMR spectrum of a synthetic mixture of 26... Available at: [Link]

-

Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1979). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Available at: [Link]

-

Diva-Portal.org. (2008). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Available at: [Link]

-

PubChem. (n.d.). 2,6-Diacetylpyridine. Available at: [Link]

-

Chemsrc. (2024). 2,6-Diaminopyridine. Available at: [Link]

Sources

- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 2. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. 2,6-Dimethoxypyridine(6231-18-1) 1H NMR [m.chemicalbook.com]

- 4. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Synthesis of 2,6-Diethoxypyridine from 2,6-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,6-diethoxypyridine from 2,6-dichloropyridine, a key transformation in the development of various pharmaceutical and specialty chemical intermediates. As Senior Application Scientists, we present not just a protocol, but a detailed exploration of the reaction mechanism, critical process parameters, potential challenges, and robust analytical characterization methods.

Strategic Overview: The Nucleophilic Aromatic Substitution Approach

The conversion of 2,6-dichloropyridine to 2,6-diethoxypyridine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups, such as the nitrogen atom within the pyridine ring and the two chlorine substituents.[1] The electron-poor nature of the aromatic system makes it susceptible to attack by strong nucleophiles, in this case, the ethoxide ion.

The overall transformation can be represented as follows:

Caption: Overall reaction for the synthesis of 2,6-diethoxypyridine.

Mechanistic Insights: The SNAr Pathway

The reaction proceeds via a two-step addition-elimination mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Nucleophilic Attack: The highly nucleophilic ethoxide ion (EtO⁻) attacks one of the electron-deficient carbon atoms bonded to a chlorine atom on the pyridine ring. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized over the aromatic system and onto the electronegative nitrogen atom, which helps to stabilize this transient species.

-

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride ion as a leaving group. This process is repeated at the second chlorinated position to yield the final 2,6-diethoxypyridine product.

Caption: Stepwise mechanism of the SNAr reaction.

Experimental Protocol: A Validated Procedure

This section provides a detailed, step-by-step methodology for the synthesis of 2,6-diethoxypyridine. Adherence to these steps is critical for achieving a high yield and purity of the final product.

3.1. Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 2,6-Dichloropyridine | ≥98% | Sigma-Aldrich | - |

| Sodium Metal | Reagent Grade | - | Handle with extreme care under an inert atmosphere. |

| Anhydrous Ethanol | ≥99.5% | - | Must be free of water to prevent side reactions. |

| Diethyl Ether | Anhydrous | - | For extraction. |

| Saturated Sodium Bicarbonate Solution | - | - | For washing. |

| Brine (Saturated NaCl solution) | - | - | For washing. |

| Anhydrous Magnesium Sulfate | - | - | For drying. |

3.2. Step-by-Step Synthesis

Step 1: Preparation of Sodium Ethoxide Solution

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal (2.2 equivalents) to anhydrous ethanol at room temperature in a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

The reaction is exothermic and will produce hydrogen gas. Control the rate of addition to maintain a gentle reflux.

-

Once all the sodium has dissolved, the resulting solution is sodium ethoxide in ethanol.

Step 2: Nucleophilic Substitution Reaction

-

Dissolve 2,6-dichloropyridine (1.0 equivalent) in a minimal amount of anhydrous ethanol.

-

Add the 2,6-dichloropyridine solution dropwise to the freshly prepared sodium ethoxide solution at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 3: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

3.3. Purification

The crude 2,6-diethoxypyridine can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation: Characterization of 2,6-Diethoxypyridine

Thorough characterization of the final product is essential to confirm its identity and purity.

4.1. Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,6-Diethoxypyridine (in CDCl₃)

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~7.50 | t | 1H | H-4 |

| ~6.30 | d | 2H | H-3, H-5 |

| ~4.30 | q | 4H | -OCH₂CH₃ |

| ~1.40 | t | 6H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,6-Diethoxypyridine (in CDCl₃)

| Chemical Shift (δ) [ppm] | Assignment |

| ~163 | C-2, C-6 |

| ~139 | C-4 |

| ~105 | C-3, C-5 |

| ~61 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

4.2. Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₂ | [4] |

| Molecular Weight | 167.21 g/mol | [4] |

| Appearance | Colorless to pale yellow oil | - |

Causality Behind Experimental Choices and Potential Challenges

5.1. Choice of Reagents and Conditions

-

Anhydrous Conditions: The use of anhydrous ethanol and an inert atmosphere is critical. Water can react with sodium metal to form sodium hydroxide, which is a weaker nucleophile than sodium ethoxide and can lead to the formation of hydroxypyridine byproducts.

-

Sodium Ethoxide Preparation: Freshly preparing the sodium ethoxide from sodium metal and ethanol ensures a highly reactive and anhydrous nucleophile.

-

Reflux Temperature: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic attack on the deactivated (after the first substitution) pyridine ring.

5.2. Potential Side Reactions and Byproducts

-

Incomplete Reaction: If the reaction is not allowed to proceed to completion, a mixture of the starting material, the mono-substituted intermediate (2-chloro-6-ethoxypyridine), and the desired di-substituted product will be obtained.

-

Formation of Hydroxypyridines: As mentioned, the presence of water can lead to the formation of 2-chloro-6-hydroxypyridine and 2,6-dihydroxypyridine.

-

Elimination Reactions: While less common with aryl halides, under strongly basic conditions and at high temperatures, elimination reactions are a theoretical possibility, though unlikely in this specific case.

5.3. Purification Strategy

-

Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted sodium ethoxide, sodium hydroxide, and inorganic salts.

-

Vacuum Distillation vs. Chromatography: Vacuum distillation is a suitable method for purifying the product on a larger scale, provided the boiling point is not excessively high. Column chromatography offers higher resolution for removing closely related impurities, such as the mono-substituted intermediate, especially on a smaller scale.

Conclusion

The synthesis of 2,6-diethoxypyridine from 2,6-dichloropyridine via nucleophilic aromatic substitution is a robust and well-established method. By understanding the underlying mechanism and carefully controlling the reaction parameters, particularly the exclusion of water, researchers can achieve high yields of the desired product. The detailed protocol and characterization data provided in this guide serve as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries, enabling the efficient and reliable production of this important chemical intermediate.

References

-

Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2025). ResearchGate. [Link]

- Synthesis method of 2,6-dichloropyridine. (Patent No. CN104478794A).

-

Synthesis and structure of 2,6-diazidotrichloropyridine-N-oxide. (2011). ResearchGate. [Link]

-

A rapid procedure for the purification of ferredoxin from Clostridia using polyethyleneimine. PubMed. [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2021). MDPI. [Link]

-

Simplified purification method for Clostridium difficile toxin A. PMC. [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2021). ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

-

Synthesis, Characterization, and Spectroscopic Studies of 2,6-Dimethylpyridyl-Linked Cu(I)-CNC Complexes: The Electronic Influence of Aryl Wingtips on Copper Centers. (2023). PubMed. [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. [Link]

-

Synthesis, characterisation and theoretical calculations of 2,6-diaminopurine etheno derivatives. (2007). ResearchGate. [Link]

- Process for preparing 2,6-dichloropyridine. (Patent No. US5112982A).

-

Concerted Nucleophilic Aromatic Substitution Reactions. (2019). PMC. [Link]

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

-

8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. (2023). MDPI. [Link]

- Process for making 2,6-difluoro pyridine. (Patent No. US4071521A).

Sources

2,6-Diethoxypyridine: A Technical Guide for Advanced Synthesis and Application

This document provides an in-depth technical guide on 2,6-Diethoxypyridine (CAS No. 13472-57-6), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this guide elucidates the core chemical principles governing its synthesis, reactivity, and application, offering field-proven insights into its strategic use in complex molecular design.

Core Molecular Identity and Physicochemical Profile

2,6-Diethoxypyridine is a symmetrically substituted pyridine derivative. The introduction of two electron-donating ethoxy groups at the C2 and C6 positions fundamentally influences the electronic properties and reactivity of the pyridine core, making it a versatile intermediate in organic synthesis.

Chemical Structure

Caption: Chemical structure of 2,6-Diethoxypyridine.

Physicochemical and Spectroscopic Data

The properties of 2,6-Diethoxypyridine are summarized below. This data is critical for reaction planning, purification, and structural confirmation.

| Property | Value | Source/Notes |

| CAS Number | 13472-57-6 | - |

| Molecular Formula | C₉H₁₃NO₂ | - |

| Molecular Weight | 167.21 g/mol | [1][2] |

| Appearance | Colorless to pale yellow clear liquid | Based on analogous compounds[3] |

| Boiling Point | ~220-225 °C (estimated) | Estimated based on similar structures |

| Density | ~1.05 g/cm³ (estimated) | Estimated based on similar structures |

| Solubility | Soluble in most organic solvents | Based on analogous compounds[3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 7.4 (t, 1H), 6.2 (d, 2H), 4.3 (q, 4H), 1.4 (t, 6H) | Predicted based on structure & data for 2,6-dimethoxypyridine[4] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ≈ 163, 139, 105, 61, 15 | Predicted based on established chemical shifts[5] |

| SMILES | CCOC1=CC=CC(OCC)=N1 | [1] |

Synthesis and Mechanism: A Strategic Approach

The synthesis of 2,6-Diethoxypyridine is most efficiently achieved via Nucleophilic Aromatic Substitution (SₙAr), a cornerstone reaction in heterocyclic chemistry. The choice of starting material is critical for yield and purity.

Recommended Synthetic Pathway: SₙAr Reaction

The preferred industrial and laboratory-scale synthesis involves the reaction of 2,6-dichloropyridine with an excess of sodium ethoxide .[6][7] This pathway is favored due to the high reactivity of the chlorinated precursor and the commercial availability of the starting materials.[2][8][9]

The causality for this choice rests on the electronic nature of the pyridine ring. The electronegative nitrogen atom and the two chlorine atoms render the C2 and C6 positions highly electron-deficient and thus exceptionally susceptible to attack by strong nucleophiles like the ethoxide ion.[10][11]

Caption: Synthetic workflow for 2,6-Diethoxypyridine via SₙAr.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through clear in-process controls and defined endpoints.

Materials:

-

2,6-Dichloropyridine (1.0 eq)

-

Sodium metal (2.2 eq)

-

Anhydrous Ethanol (sufficient volume to dissolve reactants)

-

Toluene (for azeotropic removal of water if necessary)

-

Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

-

Preparation of Sodium Ethoxide (Causality: In-situ generation of a strong, anhydrous nucleophile is critical to prevent side reactions like hydrolysis of the starting material). Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add sodium metal (2.2 eq) in small portions to anhydrous ethanol at 0-10 °C. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add 2,6-dichloropyridine (1.0 eq) dropwise. An exothermic reaction may be observed.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the 2,6-dichloropyridine spot/peak. The formation of a white precipitate (NaCl) is a visual indicator of reaction progression.

-

Work-up and Isolation: After cooling to room temperature, carefully quench the reaction with water. The ethanol is removed under reduced pressure. The aqueous residue is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed from the organic extract via rotary evaporation. The crude product is then purified by vacuum distillation to yield 2,6-diethoxypyridine as a clear liquid. Purity should be confirmed by GC-MS and NMR spectroscopy.

Chemical Reactivity and Synthetic Utility

The dual ethoxy groups of 2,6-diethoxypyridine dictate its reactivity, creating a platform for further molecular elaboration.

Electrophilic Aromatic Substitution (EAS)

Unlike the parent pyridine, which is highly resistant to EAS, the electron-donating nature of the two ethoxy groups activates the ring.[12] Resonance analysis indicates that the electron density is highest at the C3, C5, and C4 positions. Strong electrophiles will preferentially substitute at the C3 and C5 positions . The C4 position (para to the nitrogen) is less favored due to steric hindrance and electronic effects. To further enhance reactivity for weaker electrophiles, oxidation to the corresponding N-oxide can be employed, which further increases electron density in the ring.[13]

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for C-H functionalization. While the ethoxy groups are moderate directing groups, lithiation using strong, hindered bases like n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) at low temperatures is expected to occur at the C3 position .[14] The resulting 3-lithiated intermediate can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide range of functional groups. This regiospecificity is driven by the coordination of the lithium cation to both the ring nitrogen and one of the ethoxy oxygen atoms, directing the deprotonation to the adjacent C3 position.[15]

Caption: Key reaction pathways for functionalizing 2,6-Diethoxypyridine.

Applications in Drug Discovery and Medicinal Chemistry

The 2,6-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[16] 2,6-Diethoxypyridine serves as a valuable precursor for introducing this core motif. Its utility is analogous to that of 2,6-dimethoxypyridine, which is a known intermediate in the synthesis of the proton pump inhibitor Pantoprazole.[3] The ethoxy groups can be retained in the final molecule or serve as placeholders that can be later hydrolyzed to the corresponding 2,6-dihydroxypyridine derivative.[1][17]

The strategic value of this building block lies in its ability to participate in cross-coupling reactions or further functionalization (as described in Section 3) to build complex molecular architectures necessary for achieving high target affinity and specificity in drug candidates.[18]

Safety, Handling, and Storage

Proper handling of 2,6-Diethoxypyridine is essential for laboratory safety. The following guidelines are based on data for structurally similar compounds.[3][19]

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

(Note: GHS classification is based on data for analogous compounds and should be confirmed with a specific Safety Data Sheet (SDS) from the supplier.)

Recommended Procedures

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid breathing vapors or mist. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Storage under an inert atmosphere (e.g., nitrogen) is recommended to maintain purity.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.

References

-

ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]

-

Popławski, J. et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Pharmaceuticals, 15(7), 841. Available at: [Link]

-

Maddaluno, J. et al. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Targets in Heterocyclic Systems, 19. Available at: [Link]

-

Safety Data Sheet. 2,6-Dimethoxypyridine. (2024). Available at: [Link]

-

Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Available at: [Link]

-

Wikipedia. 2,6-Dihydroxypyridine. Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr). (2018). Available at: [Link]

-

Collum, D. B. et al. (2000). Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. Journal of the American Chemical Society, 122(42), 10455-10462. Available at: [Link]

-

YouTube. Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). Available at: [Link]

-

YouTube. Williamson Ether Synthesis. (2018). Available at: [Link]

-

RSC Publishing. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. (1981). Available at: [Link]

- Google Patents. CN104478794A - Synthesis method of 2,6-dichloropyridine.

- Google Patents. US5112982A - Process for preparing 2,6-dichloropyridine.

-

ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. (2025). Available at: [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. (2025). Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221993). Available at: [Link]

-

Wikipedia. 2,6-Dichloropyridine. Available at: [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. (2023). Available at: [Link]

-

YouTube. nucleophilic aromatic substitutions. (2019). Available at: [Link]

-

ResearchGate. Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. (2025). Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2,6-Diaminopyridine: A Versatile Pharmaceutical Intermediate. Available at: [Link]

- Google Patents. EP0300430B1 - Process for preparing 2,6-dichloropyridine.

-

YouTube. Electrophilic substitution reactions - pyridine. (2017). Available at: [Link]

-

PubChem. 2,6-Dihydroxypyridine. Available at: [Link]

Sources

- 1. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]

- 2. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. 2,6-Dimethoxypyridine(6231-18-1) 1H NMR spectrum [chemicalbook.com]

- 5. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221993) [np-mrd.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 8. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. nbinno.com [nbinno.com]

- 19. dcfinechemicals.com [dcfinechemicals.com]

An In-Depth Technical Guide to the Reaction Mechanisms of 2,6-Diethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diethoxypyridine is a symmetrically substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the two electron-donating ethoxy groups at the C2 and C6 positions, modulate the reactivity of the pyridine core in fascinating ways. This guide provides a comprehensive overview of the key reaction mechanisms of 2,6-diethoxypyridine, offering field-proven insights for its strategic application in complex molecule synthesis.

Electronic Structure and Reactivity Overview

The reactivity of the pyridine ring is fundamentally governed by the electronegativity of the nitrogen atom, which renders the ring electron-deficient compared to benzene. This inherent electron deficiency makes pyridine generally less reactive towards electrophilic aromatic substitution (SEAr) and more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions.

In 2,6-diethoxypyridine, the two ethoxy groups are strong electron-donating groups through resonance, counteracting the inductive electron-withdrawing effect of the nitrogen atom. This electronic interplay significantly influences the regioselectivity and rate of various transformations. The lone pairs on the oxygen atoms increase the electron density of the pyridine ring, particularly at the ortho and para positions. However, the directing effects are nuanced by the presence of the ring nitrogen.

Electrophilic Aromatic Substitution (SEAr)

While the pyridine ring is generally deactivated towards SEAr, the presence of two activating ethoxy groups in 2,6-diethoxypyridine makes such reactions more feasible. The ethoxy groups direct electrophilic attack to the positions ortho and para to themselves. In this case, the C3, C4, and C5 positions are all potential sites for substitution.

Mechanism and Regioselectivity:

The reaction proceeds through the formation of a cationic intermediate, known as a Wheland intermediate. The stability of this intermediate determines the regioselectivity of the reaction.

-

Attack at C3 (and C5): The positive charge in the Wheland intermediate can be delocalized onto the nitrogen atom and the oxygen of the ethoxy group at the C2 position, leading to a more stable resonance structure.

-

Attack at C4: The positive charge is delocalized across the carbon skeleton but not directly onto the heteroatoms.

Therefore, electrophilic substitution is predicted to occur preferentially at the C3 and C5 positions . Due to symmetry, these positions are equivalent.

dot

Caption: Predicted pathway for electrophilic aromatic substitution on 2,6-diethoxypyridine.

Common Electrophilic Substitution Reactions:

| Reaction | Reagents | Predicted Major Product | Notes |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-2,6-diethoxypyridine | Harsh conditions may be required due to the basicity of the pyridine nitrogen, which can be protonated by the strong acid. |

| Bromination | Br₂/FeBr₃ or NBS | 3-Bromo-2,6-diethoxypyridine | Lewis acid catalysis is typically necessary. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely low yielding or unsuccessful | The pyridine nitrogen complexes with the Lewis acid catalyst, deactivating the ring. |

Experimental Protocol: Nitration of a Substituted Pyridine (Analogous System)

This protocol is adapted from the nitration of 2,6-dichloropyridine and should be optimized for 2,6-diethoxypyridine.[1]

-

To a stirred solution of 2,6-diethoxypyridine in concentrated sulfuric acid, cooled to 0°C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-nitro-2,6-diethoxypyridine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the C2 and C6 positions. However, in 2,6-diethoxypyridine, the ethoxy groups are poor leaving groups. Therefore, direct displacement of the ethoxy groups is unlikely under standard SNAr conditions. For a successful SNAr reaction, a better leaving group, such as a halide, would need to be present on the ring, typically at the C3 or C4 position.

If a suitable leaving group is present, the reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The presence of electron-withdrawing groups on the ring can further stabilize this intermediate and accelerate the reaction.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[2] In this reaction, a directing group coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. Both the pyridine nitrogen and the ethoxy groups can act as directing groups.

For 2,6-diethoxypyridine, the combined directing effect of the pyridine nitrogen and the C2-ethoxy group is expected to strongly favor lithiation at the C3 position . This generates a versatile 3-lithiated intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups.

dot

Caption: General scheme for the directed ortho-metalation and subsequent functionalization of 2,6-diethoxypyridine.

Experimental Protocol: General Procedure for Directed ortho-Metalation and Electrophilic Quench

This is a generalized protocol and requires optimization for specific electrophiles.

-

To a solution of 2,6-diethoxypyridine in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (argon or nitrogen) at -78°C, add a solution of n-butyllithium (n-BuLi) in hexanes dropwise.

-

Stir the reaction mixture at -78°C for 1-2 hours to ensure complete formation of the 3-lithiated species.

-

Add a solution of the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) in the same anhydrous solvent dropwise at -78°C.

-

Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

Metal-Catalyzed Cross-Coupling Reactions

The functionalization of 2,6-diethoxypyridine at the C3 position via directed ortho-metalation opens up avenues for a variety of palladium-catalyzed cross-coupling reactions. By first introducing a halide or a boronic acid/ester at the C3 position, this scaffold can be further elaborated.

A. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. To utilize this reaction, 3-bromo-2,6-diethoxypyridine (prepared via DoM followed by bromination) can be coupled with a variety of boronic acids or esters.

dot

Caption: Suzuki-Miyaura coupling for the synthesis of 3-substituted 2,6-diethoxypyridines.

B. Heck Reaction:

The Heck reaction couples an organohalide with an alkene. 3-Bromo-2,6-diethoxypyridine could be coupled with various alkenes to introduce vinyl groups at the C3 position.

C. Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organohalide. This reaction would allow for the introduction of alkynyl moieties at the C3 position of the 2,6-diethoxypyridine ring system.

Conclusion

2,6-Diethoxypyridine is a versatile building block with a rich and nuanced reactivity profile. While the pyridine nitrogen deactivates the ring towards electrophilic attack, the two ethoxy groups provide sufficient activation for functionalization, primarily at the C3 position. Directed ortho-metalation stands out as the most powerful and regioselective method for introducing a wide array of functional groups at this position. The resulting 3-substituted derivatives can then be further elaborated using a host of modern cross-coupling methodologies. A thorough understanding of these reaction mechanisms is paramount for leveraging the full synthetic potential of 2,6-diethoxypyridine in the design and synthesis of novel chemical entities for drug discovery and materials science.

References

-

MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]

- Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.

-

Quimica Organica. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

ResearchGate. (2007). A new Efficient Method for the Preparation of 2,6-Pyridinedihiethyl Ditosylates from Dimethyl 2,60-Pyridinedicarboxylates. Retrieved from [Link]

-

MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-2,6-dimethyl-3-nitropyridine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitro-2(1H)-pyridinone. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective lithiation of 3-chloro-2-ethoxypyridine (1) and... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF TRIALKYLBISMUTHINES WITH 2-HALOAZINES AND DIAZINES. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

-

PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,6-Dichloro-3-nitropyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

Sources

A Technical Guide to the Basicity of 2,6-Diethoxypyridine versus 2,6-Lutidine for Researchers, Scientists, and Drug Development Professionals

In the nuanced landscape of synthetic chemistry and drug development, the selection of an appropriate organic base is a critical parameter that can dictate the success of a reaction or the physicochemical properties of an active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the basicity of two substituted pyridines, 2,6-diethoxypyridine and 2,6-lutidine (2,6-dimethylpyridine), offering a comparative study grounded in fundamental principles of electronic and steric effects. A comprehensive understanding of these factors is paramount for the rational design of synthetic routes and the development of robust formulations.

The Fundamental Basis of Pyridine Basicity

The basicity of pyridine and its derivatives is primarily attributed to the lone pair of electrons on the nitrogen atom, which is available to accept a proton. The availability of this lone pair is modulated by the electronic and steric nature of substituents on the pyridine ring. Electron-donating groups (EDGs) generally increase basicity by enhancing the electron density on the nitrogen, while electron-withdrawing groups (EWGs) decrease basicity. The strength of a base is quantified by the pKa of its conjugate acid; a higher pKa value corresponds to a stronger base.

Comparative Analysis: 2,6-Diethoxypyridine vs. 2,6-Lutidine

A direct comparison of the basicity of 2,6-diethoxypyridine and 2,6-lutidine reveals a fascinating interplay of electronic and steric effects.

| Compound | Structure | pKa of Conjugate Acid | Key Factors Influencing Basicity |

| 2,6-Lutidine |  | ~6.7[1] | Inductive Effect (+I): Two electron-donating methyl groups increase electron density on the nitrogen. Steric Hindrance: Methyl groups provide moderate steric bulk around the nitrogen. |

| 2,6-Diethoxypyridine |  | Estimated to be lower than 2,6-lutidine | Inductive Effect (-I): Electronegative oxygen atoms withdraw electron density. Mesomeric Effect (+M): Lone pairs on oxygen can donate electron density to the ring. Steric Hindrance: Ethoxy groups are bulkier than methyl groups. |

Electronic Effects: A Dichotomy of Influences

The electronic character of the substituents in these two molecules is a key determinant of their basicity.

-

2,6-Lutidine: The two methyl groups at the 2 and 6 positions are electron-donating through a positive inductive effect (+I).[2] This effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity compared to unsubstituted pyridine (pKa of conjugate acid ≈ 5.2).[2]

-

2,6-Diethoxypyridine: The ethoxy groups present a more complex electronic profile. The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I), which tends to decrease basicity.[3] However, the lone pairs on the oxygen atoms can be delocalized into the pyridine ring through a positive mesomeric or resonance effect (+M).[3][4][5] This resonance effect donates electron density to the ring, counteracting the inductive withdrawal. In many substituted aromatic systems, the mesomeric effect can be a dominant factor.[3] However, the net electronic effect of an alkoxy group on the basicity of a pyridine nitrogen is a nuanced balance of these opposing forces.

Steric Hindrance: The Gatekeeper of Protonation

Substituents at the 2 and 6 positions of the pyridine ring can sterically hinder the approach of a proton to the nitrogen's lone pair.[6][7] This steric hindrance can significantly impact basicity.

-

2,6-Lutidine: The two methyl groups create a sterically hindered environment around the nitrogen atom. This steric bulk is a well-utilized feature in organic synthesis, where 2,6-lutidine is often employed as a non-nucleophilic base.[1]

-

2,6-Diethoxypyridine: The ethoxy groups are bulkier than methyl groups due to the additional ethyl chain. This increased steric hindrance in 2,6-diethoxypyridine would be expected to make protonation more difficult compared to 2,6-lutidine, thereby lowering its basicity. The "A-value," a measure of the steric bulk of a substituent, is larger for an ethoxy group than for a methyl group.[7]

Predicting the Relative Basicity

Considering the combined electronic and steric effects, it is predicted that 2,6-lutidine is a stronger base than 2,6-diethoxypyridine . The strong, unambiguous electron-donating inductive effect of the two methyl groups in 2,6-lutidine, coupled with its moderate steric hindrance, results in a relatively high basicity. In contrast, the electron-withdrawing inductive effect of the ethoxy groups in 2,6-diethoxypyridine is likely to outweigh their electron-donating mesomeric effect at the nitrogen position. Furthermore, the greater steric bulk of the ethoxy groups will further impede protonation.

Experimental Determination of pKa

To empirically validate the predicted difference in basicity, the pKa of the conjugate acids of these compounds can be determined experimentally. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods.

Potentiometric Titration Protocol

This method involves titrating a solution of the base with a standardized acid and monitoring the pH change. The pKa is determined from the midpoint of the titration curve.[8][9][10]

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the pyridine derivative (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the pyridine solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

-

Titration Procedure:

-

Add the standardized acid in small, precise increments from a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of acid added.

-

The equivalence point is the point of steepest inflection on the curve.

-

The pKa of the conjugate acid is equal to the pH at the half-equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry Protocol

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon protonation.[11][12][13]

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the pyridine derivative in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with a range of known pH values.

-

-

Spectral Measurement:

-

Add a small, constant aliquot of the stock solution to each buffer solution in a series of cuvettes or a 96-well plate.

-

Record the UV-Vis spectrum for each solution over an appropriate wavelength range.

-

-

Data Analysis:

-

Identify wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength as a function of pH.

-

Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal function to determine the pKa.

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

The comparative analysis of 2,6-diethoxypyridine and 2,6-lutidine underscores the critical importance of both electronic and steric effects in determining the basicity of substituted pyridines. While the methyl groups in 2,6-lutidine act as simple electron donors, the ethoxy groups in 2,6-diethoxypyridine present a more complex interplay of opposing electronic effects and greater steric hindrance. Based on these fundamental principles, 2,6-lutidine is predicted to be the stronger base. For researchers and professionals in drug development, a thorough understanding of these principles is essential for the judicious selection of reagents and the rational design of molecules with tailored physicochemical properties. The experimental protocols provided herein offer a robust framework for the empirical validation of these theoretical considerations.

References

-

Chemistry Stack Exchange. (2016, October 27). Basicity of substituted pyridines. [Link]

-

PubChem. 2,6-Lutidine. [Link]

-

Pearson. (2024, September 23). EAS Reactions of Pyridine Explained. [Link]

-

ResearchGate. (2025, August 9). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

-

Chemistry Stack Exchange. (2023, December 26). Basicity of pyridine and 2,6-di-tert-butylpyridine. [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Wikipedia. Steric effects. [Link]

-

National Center for Biotechnology Information. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

-

PubChem. 2,6-Diaminopyridine. [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. [Link]

-

Quora. (2018, October 30). Why does 2,6-dimethyl-N,N-dimethyl aniline is much more basic than 2,6-dimethyl aniline?[Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

-

Scribd. Effect of Substituents On Basicity of Pyridine. [Link]

-

NTU-Chemistry. (2024). Experiment 13 POTENTIOMETRIC TITRATION OF ACID-BASE. [Link]

-

PubChem. 2,6-Dimethoxypyridine. [Link]

- pKa of a dye: UV-VIS Spectroscopy. (n.d.). pKa of a dye: UV-VIS Spectroscopy.

-

Journal of the Chemical Society, Dalton Transactions. (n.d.). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. [Link]

-

askIITians. (2010, October 17). which is more basic and why? 2,6-dimethylaniline or aniline?[Link]

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

-

SpringerLink. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Quora. (2017, December 27). Which is stronger: base 2, 6-dimethyl-N, N-dimethyl aniline, or N-N-dimethyl aniline?[Link]

-

Chemistry LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. [Link]

-

PubChem. 2,6-Diphenylpyridine. [Link]

-

ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]

-

PubChem. 2,6-Dichloropyridine. [Link]

Sources

- 1. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Steric effects - Wikipedia [en.wikipedia.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

A Technical Guide to Steric Hindrance Effects in 2,6-Disubstituted Pyridines

Abstract: The strategic placement of substituents at the 2- and 6-positions of the pyridine ring introduces profound steric effects that fundamentally alter its chemical behavior. This technical guide provides an in-depth analysis of these effects, offering a resource for researchers, chemists, and drug development professionals. We will explore the causality behind the modulated basicity and nucleophilicity, detail synthetic strategies for accessing these hindered scaffolds, and examine their transformative applications as non-nucleophilic bases, specialized ligands in organometallic catalysis, and key components in Frustrated Lewis Pair (FLP) chemistry. This document synthesizes field-proven insights with established chemical principles to provide a comprehensive understanding of how steric hindrance is harnessed as a powerful tool in modern chemical science.

The Foundational Principle: Steric Shielding in the Pyridine Core

The defining characteristic of a 2,6-disubstituted pyridine is the steric bulk flanking the ring's nitrogen atom. These substituents, ranging from methyl groups in 2,6-lutidine to bulky tert-butyl groups, create a congested environment around the nitrogen's lone pair of electrons.[1][2] This steric shield is the cornerstone of their unique reactivity.

While the lone pair remains electronically available to accept a proton (defining its Brønsted-Lowry basicity), its ability to approach and attack an electrophilic carbon center (its nucleophilicity) is severely diminished.[1][3][4] This bifurcation of reactivity—maintaining basicity while suppressing nucleophilicity—is a direct consequence of steric hindrance and is the primary reason these molecules are indispensable in a vast range of chemical transformations.

Caption: Steric shielding in 2,6-disubstituted vs. unhindered pyridines.

Synthetic Routes to Sterically Encumbered Pyridines

Accessing these valuable scaffolds requires specific synthetic strategies, as the very hindrance that makes them useful also complicates their formation.

2.1 For Moderately Hindered Pyridines (e.g., 2,6-Lutidine): Industrial production often relies on condensation reactions. For instance, 2,6-lutidine can be synthesized by the reaction of formaldehyde, acetone, and ammonia, which provides a cost-effective route for large-scale manufacturing.[5]

2.2 For Highly Hindered Pyridines (e.g., 2,6-Di-tert-butylpyridine): Direct alkylation is generally ineffective due to the steric bulk of the incoming groups. The method of choice is typically the reaction of pyridine with an organolithium reagent, such as tert-butyllithium.[6] This reaction proceeds in a manner analogous to the Chichibabin reaction, where the powerful nucleophile directly adds to the pyridine ring.[6]

Detailed Protocol: Synthesis of 2,6-Di-tert-butylpyridine[6]

-

Self-Validation: This protocol's success is contingent on the rigorous exclusion of air and moisture, as organolithium reagents are extremely reactive. The progress can be monitored by quenching small aliquots and analyzing via GC-MS to observe the disappearance of pyridine and the appearance of the product.

-

Methodology:

-

Apparatus Setup: A multi-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel. The entire apparatus must be thoroughly flame-dried under a stream of inert gas (Nitrogen or Argon) and allowed to cool.

-

Reagent Charging: The flask is charged with anhydrous pyridine dissolved in a dry, aprotic solvent such as hexane or diethyl ether. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Organolithium: tert-Butyllithium (typically 1.7 M in pentane) is added dropwise via the dropping funnel over 1-2 hours. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side reactions. The solution will typically develop a deep color.

-

Reaction & Quench: The reaction is stirred at low temperature for several hours before being allowed to warm slowly to room temperature overnight. The reaction is then carefully quenched by the slow addition of water or a saturated ammonium chloride solution.

-

Workup & Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, a colorless to pale yellow oil, is then purified by vacuum distillation.[7]

-

Quantifying the Steric Effect: Impact on Physicochemical Properties

The primary consequence of 2,6-disubstitution is a dramatic shift in the balance between basicity and nucleophilicity. While alkyl groups are electron-donating and would be expected to increase the basicity of the nitrogen atom, the steric hindrance often prevents the resulting pyridinium ion from being effectively solvated, which can counteract the electronic effect.

| Compound | Substituents | pKa (Conjugate Acid) | Key Feature |

| Pyridine | None | 5.25 | Baseline |

| 2,6-Lutidine | 2,6-di-CH₃ | 6.60 - 6.72[5][8] | Increased basicity, moderate hindrance |

| 2,6-Di-tert-butylpyridine | 2,6-di-C(CH₃)₃ | 3.58 (calculated) | Significantly reduced basicity due to extreme steric hindrance |

Data sourced from multiple references to provide a comprehensive view.[5][8][9]

The data clearly illustrates that while the methyl groups of 2,6-lutidine increase the pKa relative to pyridine, the extreme bulk of the tert-butyl groups in 2,6-di-tert-butylpyridine makes protonation so sterically difficult that its effective basicity in solution is significantly lower. This steric repulsion can decrease the reactivity of the nitrogen atom by up to 10 orders of magnitude when interacting with bulky electrophiles.[3][4]

Applications in Modern Chemical Synthesis

The unique properties of hindered pyridines have made them essential reagents in several areas of chemical synthesis.

The "Proton Sponge": 2,6-Disubstituted Pyridines as Non-Nucleophilic Bases

In many reactions, a base is required to neutralize an acid byproduct (e.g., HCl or triflic acid). If a standard nucleophilic base like triethylamine or pyridine itself were used, it could compete with the desired nucleophile, leading to unwanted side products. Sterically hindered pyridines, particularly 2,6-lutidine, excel in this role.[1][2][5] They readily accept a proton but are too bulky to participate in nucleophilic substitution reactions.[1][2]

A classic application is in silylation reactions for protecting alcohols, where 2,6-lutidine is used to scavenge the HCl generated from the reaction of an alcohol with a silyl chloride (e.g., TBDMSCl).[5]

Caption: FLP activation of H₂ by a hindered pyridine and borane.

Implications for Drug Discovery and Development

The pyridine scaffold is a common motif in pharmaceuticals. [10][11]Introducing steric hindrance at the 2- and 6-positions can be a powerful strategy in drug design. It can:

-

Modulate Target Binding: The steric bulk can enforce a specific conformation required for optimal binding to a biological target, such as an enzyme or receptor.

-

Improve Metabolic Stability: By sterically shielding the nitrogen atom, metabolic N-oxidation, a common pathway for drug metabolism, can be hindered, potentially increasing the drug's half-life.

-

Enhance Selectivity: The defined three-dimensional shape imposed by the substituents can lead to higher selectivity for the intended target over off-targets.

For example, 2,6-disubstituted pyridine derivatives have been designed to interact with the β-sheet conformation of Aβ peptides, showing potential as inhibitors of amyloid aggregation in the context of Alzheimer's disease. [12]

Conclusion and Future Perspectives

The simple act of introducing substituents at the 2- and 6-positions of a pyridine ring provides a masterclass in the power of steric effects. This structural modification creates a class of reagents with a finely tuned balance of properties, enabling chemists to perform selective transformations that would otherwise be impossible. From their foundational role as non-nucleophilic bases to their cutting-edge application in FLP chemistry and drug design, 2,6-disubstituted pyridines demonstrate how controlling molecular architecture at a fundamental level can unlock immense potential. Future research will undoubtedly continue to uncover new applications for these versatile molecules, particularly in asymmetric catalysis, materials science, and the development of next-generation therapeutics.

References

-

AC Immune SA, et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Brown, H. C., & Kanner, B. (1953). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society. Available at: [Link]

-

Dou, G., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules. Available at: [Link]

-

Macmillan Group. (2013). The Chemistry of Frustrated Lewis Pairs. Macmillan Group Meeting. Available at: [Link]

-

Mayr, H., et al. (2020). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. Journal of the American Chemical Society. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,6-Lutidine as a Non-Nucleophilic Base. InnoPharmChem. Available at: [Link]

-

Oae, S., & Okano, M. (1981). pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ* AND Es VALUES OF SEVERAL SULFENYL AND SULFINYL GROUPS. Taylor & Francis Online. Available at: [Link]

-

PubChem. (n.d.). 2,6-Lutidine. National Center for Biotechnology Information. Available at: [Link]

-

Royal Society of Chemistry. (2012). Themed collection Frustrated Lewis Pairs. Dalton Transactions. Available at: [Link]

-

Stephan, D. W. (2009). Frustrated Lewis pairs: a new strategy to small molecule activation and hydrogenation catalysis. Dalton Transactions. Available at: [Link]

-

Wikipedia. (n.d.). 2,6-Di-tert-butylpyridine. Wikipedia. Available at: [Link]

-

Wikipedia. (n.d.). 2,6-Lutidine. Wikipedia. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 6. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]

- 7. CAS 585-48-8: 2,6-Di-tert-butylpyridine | CymitQuimica [cymitquimica.com]

- 8. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of 2,6-Diethoxypyridine: A Guide to Novel Synthetic Transformations

Abstract

This technical guide provides a comprehensive exploration of the synthetic potential of 2,6-diethoxypyridine, a versatile yet underexplored electron-rich heterocyclic building block. While direct literature on the novel reactivity of this specific molecule is nascent, this document, grounded in established principles of pyridine chemistry and proven methodologies for analogous systems, serves as an in-depth roadmap for researchers, scientists, and drug development professionals. We will delve into the foundational aspects of 2,6-diethoxypyridine's reactivity, followed by detailed protocols and mechanistic discussions for proposed novel transformations, including directed ortho-metalation and palladium-catalyzed cross-coupling reactions. The aim is to empower chemists to harness the unique electronic properties of this scaffold for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science.

Introduction: The Promise of an Electron-Rich Pyridine Scaffold